molecular formula C16H16N4O B1682630 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile

3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile

Cat. No. B1682630
M. Wt: 280.32 g/mol
InChI Key: XQJQZTOXHGIQCA-UHFFFAOYSA-N
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Chemical Reactions Analysis

ST074946 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ST074946 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ST074946 involves its interaction with specific molecular targets and pathways. It is known to modulate certain biological processes by binding to specific proteins or enzymes, thereby affecting their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to influence various signaling pathways and cellular processes .

Comparison with Similar Compounds

ST074946 can be compared with other similar bioactive compounds to highlight its uniqueness. Some similar compounds include:

    ST074947: Another bioactive compound with similar molecular structure and properties.

    ST074949: Used in various chemical and biological studies for its unique properties.

The uniqueness of ST074946 lies in its specific molecular structure and the particular biological processes it influences .

properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[3,4-c]pyridazine-4-carbonitrile

InChI

InChI=1S/C16H16N4O/c1-16(2)8-12-13(9-17)15(18)20(19-14(12)10-21-16)11-6-4-3-5-7-11/h3-8H,10,18H2,1-2H3

InChI Key

XQJQZTOXHGIQCA-UHFFFAOYSA-N

SMILES

CC1(C=C2C(=NN(C(=C2C#N)N)C3=CC=CC=C3)CO1)C

Canonical SMILES

CC1(C=C2C(=NN(C(=C2C#N)N)C3=CC=CC=C3)CO1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ST074946;  ST 074946;  ST-074946.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile
Reactant of Route 2
3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile
Reactant of Route 3
3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile
Reactant of Route 4
3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile
Reactant of Route 5
3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile
Reactant of Route 6
3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile

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